Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate
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Overview
Description
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a fluoro-substituted aromatic ring, a methoxy group, and a methylsulfonyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzene and ethyl bromoacetate.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Sulfonylation: The intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: Finally, the esterification reaction is carried out to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-fluoro-3-methoxyphenyl)acetate: Lacks the methylsulfonyl group.
Ethyl 2-(3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate: Lacks the fluoro group.
Methyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the combination of its fluoro, methoxy, and methylsulfonyl ester groups
Biological Activity
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₂H₁₅F O₆S
- Molecular Weight : 306.31 g/mol
- Density : Not Available
- Boiling Point : Not Available
- Melting Point : Not Available
Synthesis
The synthesis of this compound involves standard organic chemistry techniques, including the use of protective groups and selective reactions to introduce the fluorine and methoxy functionalities. The detailed synthetic route can be found in various chemical literature sources, but specific methodologies are often proprietary or unpublished.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a study indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. Although specific data on this compound is limited, its structural analogs have demonstrated promising results:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Analog A | MDA-MB-231 | 1.0 | Apoptosis induction |
Analog B | HCT-116 | 1.9 | Microtubule destabilization |
Analog C | MCF-7 | 2.3 | Caspase activation |
These findings suggest that this compound may also exhibit similar anticancer activities due to its structural characteristics.
Antimicrobial Activity
The antimicrobial effects of compounds related to this compound have been explored in various studies. For example, a recent investigation into the antibacterial properties of ethyl acetate extracts showed effective inhibition against Pseudomonas aeruginosa. While direct studies on the target compound are scarce, the presence of the methylsulfonyl group is often associated with enhanced antimicrobial activity.
Case Studies
- In Vivo Studies : A study investigated the anti-inflammatory effects of compounds containing a similar oxadiazole moiety, showing promising results in reducing inflammation markers in animal models. This suggests potential applications in inflammatory diseases.
- Molecular Docking Studies : Research utilizing molecular docking techniques has indicated that compounds similar to this compound can effectively bind to key biological targets, which may play a role in their therapeutic effects.
Properties
CAS No. |
1150560-60-3 |
---|---|
Molecular Formula |
C12H15FO6S |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-3-methoxyphenyl)-2-methylsulfonyloxyacetate |
InChI |
InChI=1S/C12H15FO6S/c1-4-18-12(14)11(19-20(3,15)16)8-6-5-7-9(17-2)10(8)13/h5-7,11H,4H2,1-3H3 |
InChI Key |
JTOHVUMIZMVEDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=CC=C1)OC)F)OS(=O)(=O)C |
Origin of Product |
United States |
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